N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine
Description
N-{[4-(Thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-amine core substituted with a 4-(thiophen-3-yl)oxane (tetrahydropyran) moiety. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets such as kinases, cytochrome oxidases, and cancer cell proliferation pathways . Its synthesis typically involves microwave-assisted Dimroth rearrangements or nucleophilic aromatic substitutions, as demonstrated in analogous compounds . The compound’s tetrahydropyran-thiophene hybrid side chain may enhance metabolic stability and target binding compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-7-21-9-12(1)16(3-5-20-6-4-16)10-17-15-14-13(2-8-22-14)18-11-19-15/h1-2,7-9,11H,3-6,10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSYYENOJKTWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC=NC3=C2SC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate.
Coupling of the Rings: The thiophene and pyrimidine rings are then coupled using a suitable linker, such as a methylene bridge, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced thiophene derivatives
Substitution Products: Various substituted thiophene and pyrimidine derivatives
Scientific Research Applications
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It is explored for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Tetrahydropyran-thiophene hybrids (e.g., the target compound) may improve solubility and blood-brain barrier penetration compared to bulky aryl groups .
- Trifluoromethyl groups (e.g., AWG117) enhance metabolic stability and target affinity .
- Polar substituents (e.g., methoxy in 4b) improve antiproliferative activity but may reduce membrane permeability .
Antiproliferative Effects
- Compound 4b (pyrido-thieno[3,2-d]pyrimidin-4-amine): Inhibited colorectal cancer cell proliferation (HT-29, Caco-2) at 5–10 μM, comparable to MPC-6827 .
- N-(3-tert-butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine: Showed moderate cytotoxicity (IC50 = 12–25 μM) against HT-29, MCF-7, and HepG-2 cells .
Kinase and Enzyme Inhibition
- Compound 19 : Potent inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase (IC50 = 6–18 μM), attributed to the tert-butylphenethyl group enhancing hydrophobic interactions .
- N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines: Inhibited CK1 and CLK1 kinases (IC50 < 1 μM), with electron-withdrawing substituents improving activity .
Antiviral Activity
Biological Activity
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine is a novel compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 331.5 g/mol. Its structural features include a thieno[3,2-d]pyrimidine core linked to an oxan ring and a thiophene substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3OS |
| Molecular Weight | 331.5 g/mol |
| CAS Number | 2380193-59-7 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited cell proliferation in K562 and MV4-11 leukemia cells with submicromolar EC50 values, suggesting potent antiproliferative properties .
Mechanism of Action:
The proposed mechanism involves inhibition of specific kinases associated with cancer cell survival and proliferation. The compound acts as a selective inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), which are often overexpressed in hematopoietic malignancies. Inhibition of these kinases disrupts downstream signaling pathways critical for tumor growth .
Other Biological Activities
Beyond its anticancer properties, this compound has been evaluated for additional pharmacological activities:
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cellular models .
- Antimicrobial Activity : The compound has also been assessed for antimicrobial effects against various bacterial strains. Results showed that it exhibited moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Leukemia Cells : A study reported that treatment with the compound led to a dose-dependent decrease in viability of K562 cells, with an EC50 of 1.7 µM. The study also noted significant apoptosis induction in treated cells .
- In Vivo Studies : In animal models, the pharmacokinetics of the compound were evaluated, revealing good bioavailability and a long half-life, suggesting favorable characteristics for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
